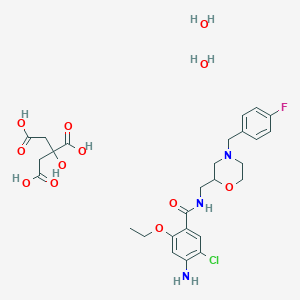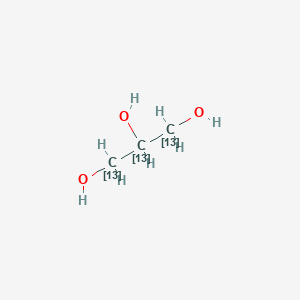
2-Chloro-3,5-dinitrobenzotrifluoride
Descripción general
Descripción
2-Chloro-3,5-dinitrobenzotrifluoride is a chemical compound that has been the subject of various studies due to its potential applications in the synthesis of other chemical compounds and materials. It is characterized by the presence of a benzene ring substituted with chloro, nitro, and trifluoromethyl groups, which confer unique chemical properties and reactivity patterns.
Synthesis Analysis
The synthesis of compounds related to 2-chloro-3,5-dinitrobenzotrifluoride involves multiple steps, including nitration, selective reduction, diazotization, and chlorination. For instance, the synthesis of 5-chloro-2, 3, 4-trifluorobenzoic acid, a related compound, was achieved from commercially available trifluorobenzoic acid with excellent yield through a similar sequence of reactions . Additionally, the synthesis of derivatives of 4-chloro-3,5-dinitrobenzotrifluoride has been reported, where potassium ethyl dithiocarbonate reacted with the compound in dimethylformamide to afford disulfide and sulfide derivatives .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-chloro-2,4,5-trifluorobenzoic acid, reveals that the carboxyl group is twisted relative to the benzene ring, and in the crystal, molecules are linked into dimers through hydrogen bonds . The structure of derivatives of 4-chloro-3,5-dinitrobenzotrifluoride has been confirmed by X-ray crystal structure analysis, supporting the assigned structures .
Chemical Reactions Analysis
2-Chloro-3,5-dinitrobenzotrifluoride participates in various chemical reactions with nucleophiles. For example, reactions with sulfur and nitrogen-containing nucleophiles have led to the formation of substituted benzothiazole-N-oxides and other heterocyclic compounds . Similarly, reactions with five-membered heterocycles have been described, yielding S-linked and N-substituted heterocycles . These studies demonstrate the compound's reactivity and its utility in synthesizing heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-3,5-dinitrobenzotrifluoride and its derivatives can be inferred from their interactions and reactivity patterns. For instance, the fluorescence quenching of carbazole by the charge-transfer complex formed with 2-chloro-3,5-dinitrobenzotrifluoride-ethylamines indicates the compound's ability to engage in intermolecular interactions that affect electronic properties . The absorption and emission properties of carbazole/2-chloro-3,5-dinitrobenzotrifluoride loaded PMMA film change upon exposure to ethylamine vapor, which is a clear indication of the compound's sensitivity to environmental changes and potential for sensor applications .
Aplicaciones Científicas De Investigación
Solvent and Substituent Effects in Chemical Reactions
2-Chloro-3,5-dinitrobenzotrifluoride's reactivity in different solvents and with various substituents has been studied extensively. For instance, its nucleophilic substitution reactions with anilines in different solvents like methanol, acetonitrile, and toluene exhibit varying orders of reaction and dependencies on substituents, demonstrating significant solvent effects (Asghar, Fathalla & Hamed, 2009).
Gas Sensing Applications
2-Chloro-3,5-dinitrobenzotrifluoride has shown potential in gas sensing, particularly for ethylamine. It forms intermolecular charge-transfer complexes with poly(acrylonitrile)nanofiber, demonstrating fast sensing capabilities (Lee, Gwon, Son & Kim, 2012).
Spin-Spin Coupling Constants in NMR Studies
The compound is also relevant in nuclear magnetic resonance (NMR) studies, where its derivatives are used to explore spin-spin coupling constants. This helps in understanding the mechanisms transmitting nuclear spin state information (Schaefer, Marat, Peeling & Veregin, 1983).
Chemical Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving 2-Chloro-3,5-dinitrobenzotrifluoride have been studied, providing insights into factors like solvent polarity and reaction rates in different solvent compositions (El-Mallah, Senior, Nabil, Ramadan & Hamed, 2010).
Synthesis and Characterization of Derivatives
Various derivatives of 2-Chloro-3,5-dinitrobenzotrifluoride have been synthesized and characterized, contributing to the field of organic chemistry and materials science. These derivatives have applications ranging from fluorescence quenching to the synthesis of novel compounds with specific physical and chemical properties (Tudose et al., 2010).
Biological Applications
While your requirement excludes information related to drug use, dosage, and side effects, it's noteworthy that derivatives of 2-Chloro-3,5-dinitrobenzotrifluoride have been explored for their potential biological activities, such as antileishmanial properties (Pitzer, Werbovetz, Brendle & Scovill, 1998).
Formation of Complexes with Nucleophiles
The compound's ability to form Meisenheimer-type σ-complexes with various nucleophiles in solution has been demonstrated, indicating its utility in understanding complex chemical interactions (Foreman & Foster, 1969).
Fluorescence Quenching Studies
Its role in fluorescence quenching studies, especially with compounds like carbazole, highlights its relevance in the field of photochemistry and material science (Lee, Gwon, Son & Kim, 2013).
Safety And Hazards
2-Chloro-3,5-dinitrobenzotrifluoride is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is advised to use personal protective equipment, avoid breathing dust, and use only under a chemical fume hood .
Propiedades
IUPAC Name |
2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3N2O4/c8-6-4(7(9,10)11)1-3(12(14)15)2-5(6)13(16)17/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXKADBMLQPLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073177 | |
| Record name | Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-dinitrobenzotrifluoride | |
CAS RN |
392-95-0 | |
| Record name | 2-Chloro-3,5-dinitrobenzotrifluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 2-chloro-1,5-dinitro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,5-dinitro-3-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4,7-Methano-4H-1,3-dioxolo[4,5-d][1,2]oxazine,tetrahydro-2,2,6-trimethyl-,[3aR-(3a-alpha-,4-bta-,7-b](/img/structure/B120675.png)
![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)